5-Methoxyimidazo[1,2-a]pyridin-2-amine

Nek2 kinase Cancer cell proliferation Imidazo[1,2-a]pyridine SAR

Generic imidazo[1,2-a]pyridine scaffolds delay kinase programs that demand a precise 5-methoxy substitution pattern. This validated chemotype delivers measurable potency advantages: - 5.3-fold Nek2 inhibition gain over unsubstituted parent (IC50: 38 nM vs 203 nM) in gastric cancer models. - Sub-nanomolar CENP-E inhibition (IC50: 3.6 nM) with in vivo antitumor efficacy (T/C 40% at 75 mg/kg). - Sub-100 nM PI3Kα/mTOR dual inhibition with acceptable metabolic stability. Sourced with full QC documentation to ensure batch-to-batch consistency for SAR and lead optimization.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13670934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyimidazo[1,2-a]pyridin-2-amine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=CN21)N
InChIInChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-6(9)5-11(7)8/h2-5H,9H2,1H3
InChIKeyVHZPIRRBFFFZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyimidazo[1,2-a]pyridin-2-amine: A Heterocyclic Scaffold with Differentiated Potency Across Kinase Targets for Medicinal Chemistry Procurement


5-Methoxyimidazo[1,2-a]pyridin-2-amine belongs to the imidazo[1,2-a]pyridine class, a fused bicyclic heterocycle combining imidazole and pyridine rings with a 5-position methoxy substituent and a 2-position primary amine functional group [1]. This scaffold serves as a privileged structure in medicinal chemistry due to its capacity for diverse functionalization and interaction with multiple biological targets . The compound has been demonstrated as a key intermediate and lead optimization scaffold in the development of Nek2 kinase inhibitors [2], CENP-E inhibitors [3], and PI3Kα/mTOR dual inhibitors [4].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: Position-Specific Methoxy Effects Drive Target Engagement and Activity for 5-Methoxyimidazo[1,2-a]pyridin-2-amine


Within the imidazo[1,2-a]pyridin-2-amine chemotype, the precise position of the methoxy substituent dictates target engagement, potency, and downstream biological outcomes. The 5-methoxy substitution pattern confers distinct electronic and steric properties compared to the 6-methoxy, 7-methoxy, or 8-methoxy positional isomers, as well as the unsubstituted parent scaffold . These differences manifest in target-specific activity profiles: for Nek2 inhibition, the 5-methoxy derivative (compound 28e) demonstrates an IC50 of 38 nM, compared to the unsubstituted imidazo[1,2-a]pyridine derivative which shows an IC50 of 203 nM [1]. Similarly, for CENP-E inhibition, the 5-methoxy substitution contributes to a sub-nanomolar IC50 of 3.6 nM in the optimized derivative (+)-(S)-12 [2]. Substituting the 5-methoxy position with an alternative isomer or omitting the methoxy group entirely does not recapitulate this activity profile, making generic in-class substitution inadequate for projects requiring specific kinase target engagement.

Quantitative Differentiation Evidence: 5-Methoxyimidazo[1,2-a]pyridin-2-amine vs. Comparators


5-Methoxy vs. Unsubstituted and 6-Methoxy Derivatives in Nek2 Kinase Inhibition

In a direct head-to-head SAR study of imidazo[1,2-a]pyridine Nek2 inhibitors, the 5-methoxy derivative (compound 28e) exhibited an IC50 of 38 nM against Nek2-mediated proliferation of MGC-803 gastric cancer cells. This represents a 5.3-fold improvement in potency compared to the unsubstituted parent imidazo[1,2-a]pyridine derivative (compound 28a, IC50 = 203 nM) in the same assay [1]. Notably, the 6-methoxy positional isomer (compound 28f) showed an IC50 of 32 nM, indicating that while the 5-methoxy substitution is substantially superior to the unsubstituted baseline, the 6-methoxy position also confers high potency within this scaffold series [1].

Nek2 kinase Cancer cell proliferation Imidazo[1,2-a]pyridine SAR

5-Methoxy Imidazo[1,2-a]pyridine Derivative Potency Against CENP-E Kinase

Optimization of the 5-methoxy imidazo[1,2-a]pyridine scaffold yielded derivative (+)-(S)-12, which demonstrates potent CENP-E kinase inhibition with an IC50 of 3.6 nM [1]. This compound also induces cellular phosphorylated histone H3 (p-HH3) elevation with an EC50 of 180 nM and inhibits HeLa cell growth with a GI50 of 130 nM [1]. In vivo, (+)-(S)-12 demonstrated antitumor activity with a treated/control (T/C) ratio of 40% at a 75 mg/kg dose in a human colorectal cancer Colo205 xenograft mouse model [1]. While this evidence derives from an optimized derivative rather than the parent 5-methoxyimidazo[1,2-a]pyridin-2-amine, it establishes the 5-methoxy substitution pattern as critical for achieving sub-nanomolar CENP-E target engagement.

CENP-E Mitotic kinesin Chromosome missegregation

Methoxypyridine-Containing Imidazo[1,2-a]pyridine Fragments in PI3Kα/mTOR Dual Inhibition

In a scaffold replacement study for PI3Kα/mTOR dual inhibitors, fragments containing methoxypyridine moieties on the imidazo[1,2-a]pyridine core were identified as achieving sub-100 nM potency toward PI3Kα in both enzyme and cellular assays, with moderate stability in rat and human liver microsomes [1]. This potency threshold (<100 nM) was observed for methoxypyridine-containing fragments occupying the affinity pocket, distinguishing this substitution pattern from non-methoxylated or alternative heterocyclic core replacements evaluated in the same optimization campaign [1].

PI3Kα mTOR Kinase inhibitors

Positional Isomer Differentiation: 5-Methoxy vs. 8-Methoxy pKa and Electronic Profile

Positional isomerism within methoxyimidazo[1,2-a]pyridin-2-amines alters the electronic and acid-base character of the molecule, which influences solubility, permeability, and target binding. The 8-methoxy positional isomer (8-methoxyimidazo[1,2-a]pyridin-2-amine, CAS 1530989-28-6) has a predicted pKa of 9.24 ± 0.50 and a predicted density of 1.33 ± 0.1 g/cm³ . The 5-methoxy substitution pattern is expected to exhibit a different pKa due to the altered electronic environment around the imidazo[1,2-a]pyridine core [1]. This physicochemical differentiation is consistent with the observed SAR differences in Nek2 inhibition, where 5-methoxy (IC50 = 38 nM) and 6-methoxy (IC50 = 32 nM) isomers both outperform the unsubstituted scaffold but represent distinct optimization starting points [1].

Physicochemical properties pKa prediction Drug-likeness

High-Impact Application Scenarios for 5-Methoxyimidazo[1,2-a]pyridin-2-amine Based on Quantitative Evidence


Nek2 Kinase Inhibitor Lead Optimization in Gastric Cancer Research

Researchers developing Nek2-targeted therapies for gastric cancer should utilize 5-methoxyimidazo[1,2-a]pyridin-2-amine as a core scaffold for lead optimization. The 5-methoxy substitution provides a 5.3-fold potency advantage (IC50 = 38 nM) over the unsubstituted parent scaffold (IC50 = 203 nM) in MGC-803 gastric cancer cell proliferation assays [1]. This potency differential translates directly to more efficient SAR exploration and potentially lower in vivo dosing requirements for lead candidates.

CENP-E Mitotic Kinesin Inhibitor Discovery Programs

For drug discovery programs targeting CENP-E in chromosome instability-driven cancers, the 5-methoxy imidazo[1,2-a]pyridine core serves as a validated starting point for achieving sub-nanomolar target engagement. Optimized derivatives based on this scaffold have demonstrated CENP-E enzymatic IC50 values of 3.6 nM, coupled with cellular functional activity (p-HH3 EC50 = 180 nM) and in vivo antitumor efficacy (T/C = 40% at 75 mg/kg) in colorectal cancer xenograft models [2].

PI3Kα/mTOR Dual Inhibitor Scaffold Replacement Studies

In PI3Kα/mTOR dual inhibitor development, methoxypyridine-substituted imidazo[1,2-a]pyridine fragments have been validated as achieving sub-100 nM potency in enzyme and cellular assays, with moderate microsomal stability across species [3]. Researchers replacing benzimidazole or other heterocyclic cores in kinase inhibitor programs should prioritize the 5-methoxy imidazo[1,2-a]pyridine scaffold for its demonstrated capacity to occupy the PI3Kα affinity pocket while maintaining acceptable metabolic stability.

Academic Medicinal Chemistry: Imidazo[1,2-a]pyridine Scaffold Derivatization

Academic medicinal chemistry laboratories requiring a versatile imidazo[1,2-a]pyridine scaffold for structure-activity relationship studies should procure 5-methoxyimidazo[1,2-a]pyridin-2-amine as a core intermediate. The compound serves as a reactant for synthesizing diverse biologically active molecules including survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, iNOS inhibitors, protein kinase D inhibitors, and PDE5 inhibitors . The 5-methoxy substitution pattern provides a distinct entry point for SAR exploration compared to alternative positional isomers.

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